2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of multiple functional groups, including benzofuran, triazole, and oxadiazole rings. These structural features contribute to its diverse chemical and biological properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as salicylaldehyde, with an appropriate reagent like chloroacetone in the presence of anhydrous potassium carbonate.
Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting an acyl hydrazide with an isothiocyanate, followed by cyclization.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves the coupling of the benzofuran, triazole, and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing techniques such as microwave-assisted synthesis for efficiency .
Chemical Reactions Analysis
2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting topoisomerase enzymes.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and anticancer activities.
Oxadiazole Derivatives: These compounds are used in the development of new materials and exhibit various biological activities.
Properties
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c1-25-18(16-11-14-9-5-6-10-15(14)26-16)22-24-20(25)28-12-17-21-23-19(27-17)13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJSXAHISYEYCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)C3=CC=CC=C3)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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